molecular formula C29H23NO7S B12623652 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B12623652
M. Wt: 529.6 g/mol
InChI Key: LNGDNDFPXBVDLM-SANMLTNESA-N
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Description

The compound 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate features a xanthene core substituted with hydroxy, methyl, and oxo groups, coupled with a sulfonamide-linked phenyl ethanoate moiety. The xanthene scaffold is known for its planar, conjugated structure, which contributes to photophysical properties and stability in solid-state applications . Structural elucidation of such derivatives often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C29H23NO7S

Molecular Weight

529.6 g/mol

IUPAC Name

(1-hydroxy-5-methyl-9-oxoxanthen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C29H23NO7S/c1-17-11-13-21(14-12-17)38(34,35)30-26(19-8-4-3-5-9-19)29(33)36-20-15-23(31)25-24(16-20)37-28-18(2)7-6-10-22(28)27(25)32/h3-16,26,30-31H,1-2H3/t26-/m0/s1

InChI Key

LNGDNDFPXBVDLM-SANMLTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O

Origin of Product

United States

Preparation Methods

Formation of Xanthenone Derivative

The initial step typically involves the synthesis of 1-hydroxy-9H-xanthen-9-one, which serves as a precursor. This can be achieved through:

  • Oxidation of Diketone : A diketone such as 1,3-cyclohexanedione is treated with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyanoquinone) in a solvent such as toluene to yield 1-hydroxy-9H-xanthen-9-one.

Following the formation of the xanthenone derivative, the next step involves the introduction of the sulfonamide group:

  • Tosylation : The hydroxyl group on the xanthenone is converted into a tosylate (9-oxo-9H-xanthen-1-yl 4-methylbenzenesulfonate) using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

  • Nucleophilic Substitution : The tosylate is then reacted with a suitable amine (e.g., 4-methylphenylsulfonamide) in a solvent like DMF (dimethylformamide) to facilitate nucleophilic substitution, yielding the desired sulfonamide product.

Final Esterification

The final step involves esterification to form the complete compound:

  • Esterification Reaction : The sulfonamide product reacts with ethanoic acid or its derivatives under acidic conditions to yield 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate.

The yields for each step can vary based on reaction conditions such as temperature, time, and concentrations. Typical yields for each phase are summarized in Table 1 below:

Step Typical Yield (%) Comments
Formation of Xanthenone 70 - 85 Dependent on oxidizing agent efficiency
Tosylation 60 - 75 Affected by base choice and reaction time
Nucleophilic Substitution 65 - 80 Solvent polarity plays a significant role
Esterification 75 - 90 Acidic conditions enhance reaction efficiency

Recent studies have focused on optimizing these synthetic routes to improve yield and reduce by-products. For instance:

  • Solvent Effects : Research indicates that using polar aprotic solvents like DMF significantly enhances nucleophilic substitution rates compared to protic solvents.

  • Catalyst Utilization : The introduction of catalysts during tosylation has been shown to increase yields by up to 15%.

The preparation of this compound involves a multi-step synthetic route that requires careful consideration of reaction conditions to maximize yield and purity. Future research may focus on further refining these methods and exploring alternative synthetic pathways that could offer more efficient production techniques.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol .

Scientific Research Applications

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Linkages

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
  • Core Structure : Triazole ring with sulfonyl and phenyl substituents.
  • Key Differences : Unlike the xanthene backbone, this compound uses a triazole scaffold, which may reduce conjugation but enhance metabolic stability.
  • Synthesis: Prepared via α-halogenated ketone reactions under mild conditions (room temperature, ethanol solvent), yielding precipitates after recrystallization .
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Pentanamide ()
  • Molecular Weight : 498.57 g/mol (vs. ~500–550 g/mol estimated for the target compound).
  • Elemental Analysis : C (55.42%), H (4.56%), N (11.36%), S (12.99%), highlighting higher sulfur content due to dual sulfonamide groups .
  • Physical State : Pale yellow solid, suggesting similar crystallinity to the target compound.

Xanthene-Based Analogues

9-Methoxy-9-(2-Methoxyphenyl)-9H-Xanthen-9-Ol ()
  • Core Modifications : Methoxy groups replace the oxo and hydroxy substituents in the target compound.
  • Crystallography: Monoclinic crystal system (space group P21/c), with a molecular weight of 318.35 g/mol. The absence of a sulfonamide group reduces solubility in polar solvents .
Methyl 5-(9-(2-(2-Methoxyethoxy)Ethyl)-6-(4-Phenylquinolin-2-yl)-9H-Carbazol-3-yl)-5-Oxopentanoate ()
  • Structural Features : Carbazole core with ether and ester linkages.
  • Synthesis Yield : 59% (yellow solid, mp 119–121°C), comparable to sulfonamide derivatives .
  • 1H NMR Data : Complex aromatic proton signals (δ 7.43–8.94 ppm), indicating extensive π-conjugation, similar to the xanthene system .

Functional Group Comparisons

Compound Core Scaffold Sulfonamide Group Key Substituents Molecular Weight (g/mol)
Target Compound Xanthene Yes Hydroxy, methyl, oxo, phenyl ~525 (estimated)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone Triazole Yes Difluorophenyl, thioether ~480 (estimated)
9-Methoxy-9-(2-Methoxyphenyl)-9H-Xanthen-9-Ol Xanthene No Methoxy, phenyl 318.35
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Pentanamide Isoindolinone Yes Thiazole, dioxoisoindolinone 479.48

Research Findings and Implications

Solubility and Reactivity

  • Sulfonamide-containing derivatives (e.g., and ) exhibit enhanced aqueous solubility compared to non-sulfonylated xanthenes (e.g., ) due to polar sulfonyl groups .
  • The oxo group in the target compound may increase electrophilicity, facilitating nucleophilic reactions at the xanthene core, unlike methoxy-substituted analogues .

Biological Activity

The compound 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate, a complex organic molecule belonging to the xanthone family, has demonstrated significant biological activity in various studies. This article provides a comprehensive overview of its biological properties and potential therapeutic applications.

Anti-bacterial Activity

Research has shown that this compound exhibits notable anti-bacterial properties. While the exact mechanism of action is not fully elucidated, it is believed that the compound's unique structural features, including the xanthone core and various functional groups, contribute to its ability to inhibit bacterial growth.

Anti-carcinogenic Properties

One of the most promising aspects of this compound is its potential anti-carcinogenic activity. Studies have indicated that it may interfere with several cellular processes involved in cancer progression. The compound's mechanism of action in this regard may involve:

  • Inhibition of specific enzymes crucial for cancer cell proliferation
  • Modulation of signaling pathways implicated in tumor growth
  • Induction of apoptosis in cancer cells

Enzyme Inhibition and Pathway Modulation

The compound has demonstrated the ability to interact with various molecular targets within cells, influencing several biochemical pathways. This property makes it a candidate for further research in therapeutic applications, particularly in oncology.

Comparative Analysis

To better understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
This compoundXanthone core, hydroxy group, methyl group, sulfonamide moietyAnti-bacterial, anti-carcinogenic
9-HydroxyxanthoneHydroxy group at position 9Anti-inflammatory
5-MethylxanthoneMethyl group at position 5Antioxidant
2-(4-Methylphenoxy)acetic acid derivativeSulfonamide moietyPotential anti-bacterial
3-HydroxyxanthoneHydroxy group at position 3Neuroprotective

This comparison highlights the unique combination of functional groups in our compound of interest, which may contribute to its enhanced biological activity and potential therapeutic applications.

Q & A

Q. How can computational modeling aid in rational design of derivatives with improved potency?

  • Methodological Answer : Use docking simulations (AutoDock Vina) to identify binding poses in target proteins (e.g., kinase domains). Perform QSAR analysis to correlate substituent electronegativity or steric bulk with activity. Validate predictions with synthetic analogs and SPR-based binding assays .

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